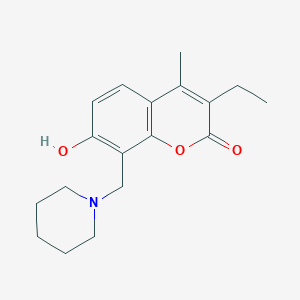
3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one, also known as EPMC, is a synthetic compound that belongs to the class of coumarin derivatives. EPMC has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
作用機序
The mechanism of action of 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one is not fully understood. However, it has been suggested that 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one may exert its pharmacological effects by modulating the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects
3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to protect against oxidative stress and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one in lab experiments is its high potency and selectivity. 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has been shown to exhibit its pharmacological effects at low concentrations, making it a useful tool for studying various biological processes. However, one of the main limitations of using 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one. One area of research is the development of more efficient synthesis methods for 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one. Another area of research is the investigation of the potential use of 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, future research could focus on the development of new fluorescent probes based on the structure of 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one for the detection of other biomolecules in biological systems.
Conclusion
In conclusion, 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. While there are limitations to using 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one in lab experiments, its high potency and selectivity make it a useful tool for studying various biological processes. There are several future directions for research on 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications.
合成法
The synthesis of 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one involves the condensation of 4-methylcoumarin and piperidine-4-carboxaldehyde in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then treated with sodium hydroxide to yield 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one. The overall yield of the synthesis method is around 50%.
科学的研究の応用
3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. 3-ethyl-7-hydroxy-4-methyl-8-(1-piperidinylmethyl)-2H-chromen-2-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
3-ethyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-13-12(2)14-7-8-16(20)15(17(14)22-18(13)21)11-19-9-5-4-6-10-19/h7-8,20H,3-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUFGKGEPUYZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)O)CN3CCCCC3)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5912282.png)
![3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912289.png)
![4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5912291.png)
![methyl 5-(methoxymethyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5912297.png)
![4-[2,2-bis(2-methoxy-2-oxoethyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5912302.png)
![1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5912309.png)

![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)

![2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid](/img/structure/B5912336.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912345.png)
![3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912368.png)
![3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912375.png)